molecular formula C20H21NO3 B2537333 Butyl 3-cinnamamidobenzoate CAS No. 304887-13-6

Butyl 3-cinnamamidobenzoate

Cat. No.: B2537333
CAS No.: 304887-13-6
M. Wt: 323.392
InChI Key: GJWJIAHYCDLNTG-OUKQBFOZSA-N
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Description

Butyl 3-cinnamamidobenzoate is an organic compound that combines the structural features of butyl esters, cinnamides, and benzoates

Mechanism of Action

Target of Action

Butyl 3-cinnamamidobenzoate primarily targets the enzyme benzoate 4-hydroxylase (CYP53) . This enzyme is involved in the detoxification of benzoate, a key intermediate in aromatic compound metabolism in fungi . Because this enzyme is unique to fungi, it is a promising drug target in fungal pathogens .

Mode of Action

The compound interacts with its target, the active site of the enzyme CYP53A15 . The interaction between this compound and the enzyme results in the inhibition of the enzymatic activity of CYP53A15 . This inhibition disrupts the normal functioning of the enzyme, thereby affecting the metabolic processes in which the enzyme is involved .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the metabolism of aromatic compounds in fungi . Specifically, the compound inhibits the enzyme CYP53A15, which is involved in the detoxification of benzoate . Benzoate is a key intermediate in the metabolism of aromatic compounds in fungi . Therefore, the inhibition of CYP53A15 disrupts this metabolic pathway, leading to downstream effects such as the accumulation of toxic intermediates or the depletion of essential metabolites .

Pharmacokinetics

The physicochemical properties of a molecule can provide insights into its potential adme properties . For instance, a molecule’s lipophilicity and hydrophilicity balance can influence its absorption and distribution in the body

Result of Action

The molecular effect of this compound’s action is the inhibition of the enzyme CYP53A15 . This inhibition disrupts the normal functioning of the enzyme, thereby affecting the metabolic processes in which the enzyme is involved . On a cellular level, this can lead to the disruption of normal cellular functions, potentially leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals or substances can affect the compound’s action . Additionally, factors such as temperature, pH, and the presence of light can also influence the compound’s stability and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 3-cinnamamidobenzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of 3-cinnamamidobenzoic acid: This can be achieved by reacting cinnamic acid with 3-aminobenzoic acid under appropriate conditions.

    Esterification: The resulting 3-cinnamamidobenzoic acid is then esterified with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis might involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations is common.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups, using reagents like alkoxides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Butyl 3-cinnamamidobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

    Butyl benzoate: Shares the butyl ester and benzoate moieties but lacks the cinnamamide group.

    Cinnamamide: Contains the cinnamamide moiety but lacks the butyl ester and benzoate groups.

    Butyl cinnamate: Contains the butyl ester and cinnamate moieties but lacks the amide group.

Uniqueness: Butyl 3-cinnamamidobenzoate is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the cinnamamide and benzoate groups allows for a broader range of interactions and applications compared to its individual components.

Properties

IUPAC Name

butyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-2-3-14-24-20(23)17-10-7-11-18(15-17)21-19(22)13-12-16-8-5-4-6-9-16/h4-13,15H,2-3,14H2,1H3,(H,21,22)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWJIAHYCDLNTG-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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